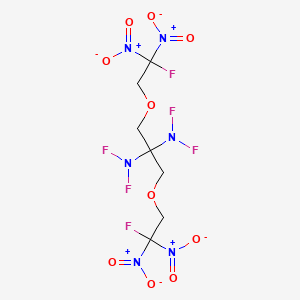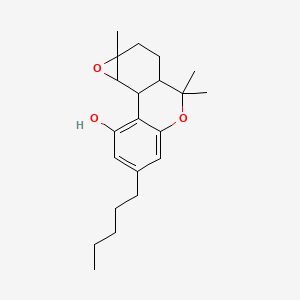
4-Pyridinepropanol, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridinepropanol, 1-oxide is a heterocyclic organic compound with the molecular formula C8H11NO2 It is characterized by a pyridine ring substituted with a propanol group and an oxide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Pyridinepropanol, 1-oxide can be synthesized through several methods. One common approach involves the oxidation of 4-pyridinepropanol using oxidizing agents such as peracids. For example, the oxidation of pyridine with perbenzoic acid or peracetic acid can yield pyridine N-oxides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Pyridinepropanol, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxide group back to the corresponding alcohol.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Peracids such as perbenzoic acid and peracetic acid are commonly used.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Electrophiles such as alkyl halides can react with the pyridine ring.
Major Products:
Oxidation: Formation of pyridine N-oxides.
Reduction: Conversion to 4-pyridinepropanol.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-Pyridinepropanol, 1-oxide has a wide range of applications in scientific research:
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Pyridinepropanol, 1-oxide involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The oxide group can participate in redox reactions, influencing the compound’s reactivity and stability. The pyridine ring can act as a ligand, forming complexes with metal ions and affecting various biochemical pathways .
Comparación Con Compuestos Similares
4-Pyridinol: Similar in structure but lacks the propanol group.
4-Pyridinecarboxylic acid: Contains a carboxylic acid group instead of a propanol group.
2-Pyridinemethanol: Similar alcohol functionality but different position on the pyridine ring.
Uniqueness: 4-Pyridinepropanol, 1-oxide is unique due to the presence of both a propanol group and an oxide functional group, which confer distinct chemical properties and reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
3-(1-oxidopyridin-1-ium-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H11NO2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6,10H,1-2,7H2 |
Clave InChI |
YULBLZFJQMMIDV-UHFFFAOYSA-N |
SMILES canónico |
C1=C[N+](=CC=C1CCCO)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-ethyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B13417173.png)
![(3R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[methyl(nitroso)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13417183.png)




